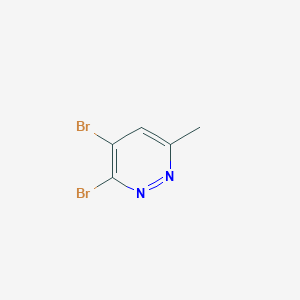

3,4-Dibromo-6-methylpyridazine

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dibromo-6-methylpyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2N2/c1-3-2-4(6)5(7)9-8-3/h2H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQMQGHGACPNWIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=N1)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2567502-85-4 | |

| Record name | 3,4-dibromo-6-methylpyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization of Pyridazines in Contemporary Chemical Research

Pyridazines, which are six-membered aromatic heterocycles containing two adjacent nitrogen atoms, represent a highly significant class of compounds. Their inherent physicochemical properties, such as a high dipole moment, weak basicity, and robust hydrogen-bonding capacity, make them attractive scaffolds in drug design. chemicalbook.com The pyridazine (B1198779) nucleus is a recurring structural component in numerous biologically active molecules, demonstrating a broad spectrum of pharmacological activities including anticancer, anti-inflammatory, antihypertensive, and antimicrobial effects. spectrabase.comsigmaaldrich.comgoogle.com

The versatility of the pyridazine ring allows for easy functionalization at various positions, making it a valuable building block for the synthesis of more complex chemical entities. spectrabase.comsigmaaldrich.com This has led to their incorporation into a wide range of applications, from pharmaceuticals to agrochemicals and materials science. wur.nlechemi.comiucr.org In medicinal chemistry, pyridazine derivatives are often investigated as kinase inhibitors, central nervous system (CNS) agents, and cardiovascular drugs. google.comresearchgate.net Their importance is underscored by their presence in commercial drugs and their continuous exploration as lead structures in the development of novel therapeutic agents. spectrabase.comwur.nl

Rationale for Investigating Halogenated Pyridazines

The introduction of halogen atoms onto the pyridazine (B1198779) core is a key strategy for enhancing its synthetic utility and modulating its biological profile. Halogenated pyridazines are crucial intermediates in organic synthesis, primarily because halogens serve as excellent leaving groups for a variety of chemical transformations. wur.nl

The electron-deficient nature of the pyridazine ring facilitates nucleophilic substitution reactions, particularly at positions activated by the ring nitrogens. iucr.org Furthermore, the bromine atoms on scaffolds like 3,4-Dibromo-6-methylpyridazine are ideal handles for modern cross-coupling reactions. Techniques such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings enable the formation of new carbon-carbon and carbon-heteroatom bonds, allowing chemists to construct complex molecular architectures with high precision. iucr.orgresearchgate.net The ability to selectively react one halogen over another (regioselectivity) in di- or poly-halogenated systems offers a powerful tool for building molecular diversity from a single precursor. This synthetic flexibility is a primary driver for the continued investigation of halogenated pyridazines in both academic and industrial research.

Specific Research Importance of the 3,4 Dibromo 6 Methylpyridazine Scaffold

General Principles of Pyridazine Core Construction

The formation of the pyridazine ring is the foundational step in the synthesis of this compound. Various methods have been developed for the construction of this diazine system, primarily involving cycloaddition and condensation reactions.

Inverse Electron Demand Diels-Alder Reactions for Pyridazine Annulation

The Inverse Electron Demand Diels-Alder (IEDDA) reaction is a powerful tool for the synthesis of pyridazines. This reaction typically involves the [4+2] cycloaddition of an electron-deficient 1,2,4,5-tetrazine (B1199680) with an electron-rich dienophile, followed by the elimination of dinitrogen to form the aromatic pyridazine ring. Current time information in Bangalore, IN. The regioselectivity of the reaction can often be controlled by the nature and position of substituents on both the tetrazine and the dienophile. researchgate.net

The use of different dienophiles, such as enamines, ynamines, or silyl (B83357) enol ethers, allows for the introduction of various substituents onto the resulting pyridazine core. medchemexpress.comclockss.org For instance, the reaction of a 3-monosubstituted s-tetrazine with a silyl enol ether can lead to the formation of functionalized pyridazines with high regiocontrol. clockss.orgchembk.com The reaction conditions for IEDDA reactions are often mild, and the use of solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) has been shown to significantly accelerate the reaction rate.

Table 1: Examples of Inverse Electron Demand Diels-Alder Reactions for Pyridazine Synthesis

| Diene (1,2,4,5-Tetrazine) | Dienophile | Product | Reference |

| 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine | 1,1-Bis(dimethylamino)ethylene | 3,6-Di(pyridin-2-yl)pyridazine | |

| 3-Phenyl-1,2,4,5-tetrazine | Ynamine | Substituted Pyridazine | researchgate.net |

| DNA-linked 1,2,4,5-tetrazine | trans-Cyclooctene | DNA-linked Pyridazine | Current time information in Bangalore, IN. |

Condensation and Ring-Closing Methodologies for Pyridazine Ring Formation

Classical condensation reactions represent a fundamental approach to pyridazine synthesis. A common method involves the reaction of a 1,4-dicarbonyl compound, or its synthetic equivalent, with hydrazine (B178648) or its derivatives. This is followed by a cyclization and dehydration or oxidation step to furnish the aromatic pyridazine ring. chemblink.com

For the synthesis of pyridazinones, which can be key intermediates, the condensation of γ-keto acids with hydrazine is a widely employed strategy. The resulting dihydropyridazinone can then be oxidized to the corresponding pyridazinone. For example, 6-methylpyridazin-3(2H)-one can be synthesized from the reaction of levulinic acid with hydrazine hydrate, followed by an oxidation step.

Another approach involves the ring-closing metathesis of appropriate diene precursors to form the pyridazine ring. guidechem.com Furthermore, tandem reactions, such as hydroamination followed by aromatic substitution, provide an efficient route to fused pyridazine systems under catalyst-free conditions. sigmaaldrich.com

Targeted Synthetic Routes to Brominated Pyridazines

Once the pyridazine core is established, the next critical step is the regioselective introduction of bromine atoms. This can be achieved through direct bromination of a pre-formed pyridazine or by incorporating bromine atoms during the synthesis of the ring itself.

Regioselective Bromination Strategies

The direct bromination of pyridazines and their derivatives is a common method for introducing bromine substituents. The regioselectivity of the bromination is influenced by the electronic properties of the existing substituents on the ring. Electron-donating groups can direct electrophilic bromination to specific positions. For instance, the methyl group in 6-methylpyridazine would activate the ring towards electrophilic substitution.

Common brominating agents include bromine (Br₂), N-bromosuccinimide (NBS), and phosphorus oxybromide (POBr₃). The choice of reagent and reaction conditions can significantly impact the regioselectivity and yield of the bromination reaction. For example, the use of copper(II) bromide in acetonitrile (B52724) has been reported for the mild and efficient 3-bromination of azaindoles and diazaindoles, a strategy that could potentially be adapted for pyridazines. chemicalbook.com

The bromination of pyridazinone intermediates is a key strategy. For example, 6-methylpyridazin-3(2H)-one can be brominated to introduce a bromine atom at the 3-position.

Multi-step Syntheses Incorporating Specific Substituents

The synthesis of a specifically substituted compound like this compound would likely involve a multi-step sequence. A plausible route could start from a readily available precursor like 6-methylpyridazin-3(2H)-one.

A potential synthetic pathway could involve:

Synthesis of 6-methylpyridazin-3(2H)-one: This can be achieved through the condensation of levulinic acid with hydrazine.

Bromination at the 4-position: This could potentially be achieved through electrophilic bromination, although controlling the regioselectivity to favor the 4-position over the 5-position would be a key challenge.

Conversion of the pyridazinone to a chloropyridazine: The hydroxyl group of the pyridazinone can be replaced with a chlorine atom using a reagent like phosphorus oxychloride (POCl₃).

Bromination of the resulting chloropyridazine: Further bromination could introduce the second bromine atom.

Conversion of the chloro group to a bromo group: If necessary, a halogen exchange reaction could be employed to replace the chlorine atom with bromine.

Alternatively, a strategy involving the construction of a pre-functionalized ring could be envisioned, where one or both bromine atoms are introduced as part of the initial ring-forming reaction.

Modern Catalytic Approaches in Pyridazine Synthesis

Modern catalytic methods have significantly advanced the synthesis of heterocyclic compounds, including pyridazines. These approaches often offer higher efficiency, selectivity, and milder reaction conditions compared to traditional methods.

Transition metal-catalyzed cross-coupling reactions are particularly valuable for the functionalization of pre-formed pyridazine rings. For example, a brominated pyridazine can be further elaborated using Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig coupling reactions to introduce a variety of substituents.

Copper-catalyzed reactions have also been employed in pyridazine synthesis. For instance, Cu(II)-catalyzed aerobic 6-endo-trig cyclizations of β,γ-unsaturated hydrazones provide a route to 1,6-dihydropyridazines, which can be subsequently oxidized to pyridazines. chembk.com

Furthermore, the development of both homogeneous and heterogeneous catalysts for the synthesis of related nitrogen-containing heterocycles, such as pyridines and imidazo[1,2-a]pyridines, provides a framework for the potential development of novel catalytic routes to substituted pyridazines. chemicalbook.comnih.gov These catalytic systems often involve transition metals like rhodium, cobalt, or iron and can facilitate cycloaddition or condensation reactions under mild conditions.

Transition Metal-Catalyzed Transformations in Pyridazine Assembly

The functionalization of the pyridazine core, particularly the introduction of carbon-carbon and carbon-heteroatom bonds, heavily relies on transition metal catalysis. For dihalogenated pyridazines like this compound, these methods offer a versatile toolkit for constructing more complex molecular architectures. The electron-deficient nature of the pyridazine ring facilitates the crucial oxidative addition step in many catalytic cycles, especially with palladium catalysts. mdpi.com

Commonly employed transition metal-catalyzed cross-coupling reactions for pyridazine functionalization include the Suzuki-Miyaura, Sonogashira, Heck, and Stille reactions. rsc.org These reactions allow for the selective substitution of the bromine atoms at the C3 and C4 positions. For instance, a Suzuki-Miyaura coupling could be used to introduce aryl or heteroaryl groups, a Sonogashira coupling to install alkynyl moieties, and a Heck coupling for alkenylation.

The regioselectivity of these reactions on a dihalopyridazine can be influenced by several factors, including the electronic and steric nature of the substituents on the ring, the choice of catalyst, ligands, and reaction conditions. rsc.org In the case of 3,4-dihalopyridazines, while specific studies on the 6-methyl derivative are not widely reported, research on related structures suggests that coupling often occurs preferentially at one position over the other, allowing for sequential functionalization. rsc.org For example, studies on 3,6-dihalopyridazines show that selective mono-functionalization is achievable, which can then be followed by a second, different coupling reaction at the remaining halogenated site. researchgate.netuni-muenchen.de

Below is a table summarizing representative transition metal-catalyzed systems applicable to the functionalization of halopyridazines.

Table 1: Transition Metal-Catalyzed Systems for Pyridazine Functionalization

| Reaction Type | Catalyst/Precatalyst | Ligand | Base | Solvent | Application Example | Reference |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Triphenylphosphine (integral to catalyst) | Na₂CO₃ | Toluene/EtOH/H₂O | Coupling of bromo-pyridazines with arylboronic acids. | rsc.org |

| Suzuki-Miyaura | PdCl₂(dppf) | dppf | K₂CO₃ | Dioxane/H₂O | Synthesis of aryl-substituted pyridazines. | researchgate.net |

| Sonogashira | Pd(PPh₃)₂Cl₂/CuI | Triphenylphosphine | Et₃N | THF/Toluene | Coupling of halopyrazines with terminal alkynes, a similar diazine system. | rsc.orgresearchgate.net |

| Stille | Pd(PPh₃)₄ | Triphenylphosphine | - | Toluene | Coupling of chloropyrazines with organostannanes. | rsc.orgresearchgate.net |

| C-H Arylation | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | Direct arylation of pyridazine N-oxides. | beilstein-journals.org |

Asymmetric Synthetic Methodologies for Pyridazine Derivatives

The development of asymmetric methods to produce chiral pyridazine derivatives is of significant interest due to their potential applications in medicinal chemistry. While specific asymmetric syntheses leading directly to this compound are not documented, several advanced methodologies exist for creating chiral pyridazine and hydropyridazine scaffolds. These approaches establish stereocenters on the pyridazine ring system, which is a formidable challenge.

One prominent strategy is the asymmetric hetero-Diels-Alder reaction . This approach allows for the rapid construction of the chiral pyridazine core. For example, a copper-catalyzed enantioselective inverse electron-demand hetero-Diels-Alder reaction between in situ-generated 1,2-diaza-1,3-dienes and electron-rich alkenes can furnish chiral pyridazine derivatives with high enantioselectivity. thieme-connect.comthieme-connect.com

Another powerful technique involves organocatalysis . Multicomponent cascade reactions, often catalyzed by chiral amines, can yield highly functionalized and stereochemically complex hexahydropyridazines. researchgate.net These one-pot procedures can create multiple contiguous stereocenters with excellent control. Similarly, the conjugate addition of N-monosubstituted hydrazones to enones, catalyzed by a chiral diamine salt, provides a practical and stereoselective route to chiral hydropyridazines. nih.gov

These methods highlight the progress in accessing enantioenriched pyridazine structures, which could theoretically be further elaborated or halogenated to produce chiral derivatives related to the target compound.

Table 2: Asymmetric Methodologies for Pyridazine Scaffolds

| Methodology | Catalyst Type | Key Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Inverse Electron-Demand Hetero-Diels-Alder | Chiral Copper Complex | 1,2-Diaza-1,3-diene, Enol Ether | Chiral Tetrahydropyridazine | High enantioselectivity (up to 99% ee); creates quaternary stereocenters. | thieme-connect.com |

| Organocatalytic Cascade Reaction | Chiral Secondary Amine | Enone, Aldehyde, Hydrazone | Chiral Hexahydropyridazine | Forms multiple contiguous stereocenters in a one-pot reaction. | researchgate.net |

| Formal Diaza-Ene Reaction | Chiral Primary-Secondary Diamine Salt | N-monosubstituted Hydrazone, Enone | Chiral Hydropyridazine | Highly enantioselective and scalable method. | nih.gov |

| Chiral-Pool Synthesis | - (Uses chiral starting material) | (R)-2-Chloropropionyl chloride, Hydrazine derivative | Chiral Dihydropyridazinone | Efficient synthesis with high optical yield starting from a readily available chiral precursor. | researchgate.net |

Process Optimization and Scalability Considerations in this compound Synthesis

The transition from a laboratory-scale synthesis to a large-scale industrial process requires rigorous optimization of reaction conditions to ensure safety, cost-effectiveness, and high yield and purity. researchgate.net For a target molecule like this compound, several key aspects of its hypothetical synthesis would need to be addressed.

A plausible synthesis could involve the bromination of a 6-methylpyridazine precursor. The optimization of such a halogenation step is crucial. Key parameters include the choice of brominating agent (e.g., Br₂, N-bromosuccinimide), solvent, reaction temperature, and stoichiometry. nih.gov Controlling the temperature is often critical to prevent over-bromination or the formation of undesired isomers and by-products. The workup and purification procedures must also be scalable, moving from chromatographic methods to crystallization or distillation where possible.

Table 3: Key Parameters for Process Optimization and Scalability

| Parameter | Objective | Considerations for this compound Synthesis | Impact on Scalability |

|---|---|---|---|

| Reagent Selection | Use cost-effective, safe, and readily available materials. | Choosing an industrial-grade brominating agent over expensive lab-scale reagents. Selecting an economical base and solvent for coupling reactions. | Directly reduces raw material costs and simplifies procurement. |

| Reaction Conditions (Temperature, Time) | Maximize yield and purity while minimizing energy consumption and by-product formation. | Optimizing temperature for bromination to control regioselectivity. Reducing reaction times through catalyst or concentration optimization. | Improves throughput, reduces energy costs, and simplifies purification. |

| Catalyst Loading | Minimize the amount of expensive transition metal catalyst used. | Screening for highly active catalysts and ligands (e.g., phosphine (B1218219) ligands, NHCs) to lower Pd loading in coupling steps. | Significantly lowers costs, as palladium is a major cost driver. |

| Solvent Choice | Use minimal amounts of safe, recyclable, and low-toxicity solvents. | Replacing hazardous solvents like dioxane or DMF with greener alternatives if possible. Optimizing for high concentration to reduce solvent volume. | Enhances process safety and reduces environmental impact and waste disposal costs. |

| Purification Method | Replace chromatography with scalable methods like crystallization or extraction. | Developing a crystallization process to isolate the final product with high purity, avoiding costly and solvent-intensive chromatography. | Essential for cost-effective large-scale production. |

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridazine Ring

The pyridazine ring is inherently electron-deficient due to the presence of two adjacent nitrogen atoms. This electronic characteristic makes the carbon atoms of the ring susceptible to attack by nucleophiles, facilitating nucleophilic aromatic substitution (SNAr) reactions. In the case of this compound, the two bromine atoms serve as excellent leaving groups, enabling the introduction of a variety of nucleophiles onto the pyridazine core.

Regioselectivity in Bromine Displacement Reactions

In nucleophilic aromatic substitution reactions involving this compound, the regioselectivity of the bromine displacement is a critical consideration. The positions of the bromine atoms (C3 and C4) are not electronically equivalent. The electron-withdrawing effect of the pyridazine nitrogens is more pronounced at the C3 and C6 positions. Consequently, the C3-bromine is generally more activated towards nucleophilic attack than the C4-bromine.

However, the outcome of the reaction can be influenced by several factors, including the nature of the nucleophile, the reaction conditions, and steric effects. For instance, with small, highly reactive nucleophiles, substitution at the more electronically favored C3 position is expected to dominate. In contrast, bulkier nucleophiles might show a preference for the less sterically hindered position, or a mixture of products could be obtained. In some cases, sequential displacement of both bromine atoms is possible, leading to disubstituted products.

A review of synthetic pathways towards pyrido[3,4-c]pyridazines describes a trishalogenated pyridopyridazine (B8481360) derivative where nucleophilic substitutions with nitrogen nucleophiles occurred selectively at positions 3 and 8 in that order, followed by a Suzuki arylation at the remaining 6-bromide position. researchgate.net This suggests a general trend of higher reactivity at positions adjacent to the ring nitrogens in related heterocyclic systems.

Investigation of Didehydropyridazine Intermediates in Amination Processes

The reaction of halogenated pyridazines with strong bases, such as potassium amide (KNH2) in liquid ammonia (B1221849), can proceed through pathways other than direct SNAr. One such pathway involves the formation of a highly reactive didehydropyridazine (pyridyne) intermediate via an elimination-addition (EA) mechanism.

Research on the amination of 4-halogenopyridazines with potassium amide in liquid ammonia has provided evidence for the formation of a 4,5-didehydropyridazine intermediate. wur.nl This intermediate is formed by the deprotonation of the ring proton at C5, followed by the elimination of the halogen at C4. The subsequent addition of the amide nucleophile to the pyridyne intermediate can lead to a mixture of products. For this compound, the presence of a bromine atom at C3 and a proton at C5 could potentially lead to the formation of a 4,5-didehydropyridazine upon treatment with a strong base. The resulting pyridyne could then be trapped by a nucleophile, leading to substitution at either C4 or C5. Mechanistic studies on the isomerization of 3-bromopyridines to 4-bromopyridines support the intermediacy of pyridynes. amazonaws.com The generation of a 3,4-pyridyne intermediate from 3-iodopyridine (B74083) has been demonstrated by trapping it with furan. amazonaws.com

Elucidation of SN(ANRORC) and SN(EA) Mechanisms in Pyridazine Systems

Beyond the classical SNAr and EA (via hetaryne) mechanisms, nucleophilic substitution on diazine systems can also proceed through the SN(ANRORC) mechanism, which stands for A ddition of the N ucleophile, R ing O pening, and R ing C losure. wikipedia.org This mechanism has been extensively studied in pyrimidine (B1678525) chemistry, where the nucleophile adds to a carbon atom that does not bear the leaving group, leading to the opening of the heterocyclic ring to form an open-chain intermediate. wikipedia.orgresearchgate.net Subsequent ring closure with the expulsion of the leaving group yields the substitution product.

While the SN(ANRORC) mechanism is well-established for pyrimidines, its occurrence in pyridazine chemistry is less common. wur.nl Halogenopyridines are generally more inclined to undergo substitution reactions without ring opening compared to halogenopyrimidines and halogenopyrazines. wur.nl However, the possibility of an SN(ANRORC) pathway cannot be entirely ruled out for this compound, especially under specific reaction conditions or with certain nucleophiles that could favor attack at a position other than C3 or C4, potentially leading to a ring-opened intermediate.

The SN(EA) mechanism, proceeding through a didehydropyridazine intermediate as discussed in the previous section, represents another important mechanistic pathway, particularly in reactions with strong bases. wur.nlamazonaws.com The competition between SNAr, SN(EA), and SN(ANRORC) mechanisms is influenced by the substrate structure, the nature of the nucleophile and base, and the reaction conditions.

Metalation and Cross-Coupling Reactions at Halogenated Pyridazine Sites

The bromine atoms on this compound serve as valuable handles for the formation of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the synthesis of complex pyridazine derivatives.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for the functionalization of halogenated heterocycles. nih.govnih.gov The electron-deficient nature of the pyridazine ring facilitates the oxidative addition of palladium to the carbon-bromine bonds, which is the initial step in the catalytic cycle of many cross-coupling reactions. nih.gov

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron reagent with a halide, is a widely used method for forming carbon-carbon bonds. organic-chemistry.orgrsc.org this compound can be expected to readily participate in Suzuki couplings with various aryl- and heteroarylboronic acids or their esters. By carefully controlling the stoichiometry of the reagents and the reaction conditions, it may be possible to achieve selective mono- or di-substitution.

Below is a table with representative conditions for the Suzuki-Miyaura coupling of a generic bromopyridazine, which would be applicable to this compound.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | - | Na₂CO₃ (2M aq.) | DME/Ethanol | 80 | 14-28 nih.gov |

| Pd(OAc)₂ | PCy₃ | K₃PO₄ | Toluene | RT - 100 | Good to Excellent organic-chemistry.org |

| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | RT - 100 | Good to Excellent organic-chemistry.org |

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction provides a direct route to amino-substituted pyridazines. Both bromine atoms on this compound could potentially be substituted with a variety of primary and secondary amines. The choice of palladium precursor and ligand is crucial for achieving high yields and functional group tolerance.

The following table outlines typical conditions for the Buchwald-Hartwig amination of a generic bromo-heterocycle.

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |

|---|---|---|---|---|---|

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 80-100 | Good to Excellent |

| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80-110 | Good to Excellent wikipedia.org |

| [(CyPF-tBu)PdCl₂] | - | NaOt-Bu | Toluene | 80-100 | High organic-chemistry.org |

Other Transition Metal-Mediated Transformations

In addition to palladium-catalyzed reactions, other transition metals can also mediate the transformation of the bromo-substituents on this compound.

Copper-Catalyzed Reactions: Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, can be employed for the formation of carbon-oxygen and carbon-nitrogen bonds. Although often requiring harsher conditions than their palladium-catalyzed counterparts, they can be advantageous for certain substrates. Copper catalysis has also been utilized in the synthesis of imidazo[1,2-a]pyridines through intramolecular C-N bond formation. beilstein-journals.org

Metalation Reactions: The bromine atoms on the pyridazine ring can facilitate metal-halogen exchange reactions. Treatment with a strong organolithium reagent, such as n-butyllithium or a Grignard reagent, could lead to the formation of a lithiated or magnesiated pyridazine species. d-nb.info These organometallic intermediates can then be trapped with various electrophiles to introduce a wide range of functional groups. However, the potential for nucleophilic attack on the pyridazine ring by the organometallic reagent must be considered as a competing pathway. Directed metalation, where a substituent directs the deprotonation to an adjacent position, is another possible strategy for functionalization, though less likely to be the primary pathway for a halogenated pyridazine. nih.gov

Electrophilic Aromatic Substitution Reactions on this compound

The pyridazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency makes electrophilic aromatic substitution (EAS) reactions on the pyridazine core challenging, generally requiring harsh reaction conditions. researchgate.netwikipedia.org The reactivity of this compound towards electrophiles is further influenced by the electronic effects of its substituents.

The two bromine atoms at the C3 and C4 positions are deactivating groups due to their electron-withdrawing inductive effect, further reducing the electron density of the ring and making it even less susceptible to electrophilic attack. Conversely, the methyl group at the C6 position is a weakly activating group through hyperconjugation and a positive inductive effect.

Considering the directing effects of these substituents, the bromine atoms would direct incoming electrophiles to the C5 position. The methyl group, being at C6, would also direct an incoming electrophile to the C5 position (ortho to the methyl group). Therefore, it can be predicted that if an electrophilic substitution reaction were to occur on this compound, the C5 position would be the most likely site of attack.

Cycloaddition Reactions Involving the Pyridazine Core

The electron-deficient nature of the pyridazine ring makes it a suitable component in various cycloaddition reactions, particularly those with inverse electron demand. These reactions provide powerful synthetic routes to novel fused heterocyclic systems.

[3+2] and [3+3] Annulation Reactions

[3+2] and [3+3] annulation reactions are effective methods for the construction of five- and six-membered rings, respectively, fused to the pyridazine core. These reactions often involve the generation of a reactive intermediate, such as a pyridazinium ylide, which then undergoes cycloaddition with a suitable dipolarophile or ene component.

For instance, pyridazinium ylides, generated in situ from the corresponding pyridazinium salts, have been shown to react with various dipolarophiles in [3+2] cycloaddition reactions to afford pyrrolo[1,2-b]pyridazine (B13699388) derivatives. While specific examples with this compound are not reported, the general reactivity pattern of pyridazinium ylides suggests that it could serve as a precursor to such fused systems.

| Pyridazinium Salt Precursor | Dipolarophile | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Pyridazinium bromide | Ethyl propiolate | Ethyl pyrrolo[1,2-b]pyridazine-7-carboxylate | 40-52 | sci-hub.se |

| 3-Methylpyridazinium bromide | Diethyl acetylenedicarboxylate | Diethyl 2-methylpyrrolo[1,2-b]pyridazine-6,7-dicarboxylate | - | rsc.org |

Similarly, [3+3] annulation reactions provide access to six-membered heterocyclic rings fused to the pyridazine scaffold. These reactions often proceed with high regioselectivity and can tolerate a variety of functional groups. arkat-usa.org

Hetero-Diels–Alder Reactions for Novel Pyridazine Architectures

The electron-deficient pyridazine ring can act as a diene in inverse-electron-demand hetero-Diels–Alder (HDA) reactions. This reactivity allows for the construction of complex polycyclic systems. arkat-usa.orgresearchgate.net The presence of electron-withdrawing groups, such as the two bromine atoms in this compound, is expected to enhance its reactivity as a diene in such transformations.

Studies on electron-deficient pyridazines, such as 4,5-dicyanopyridazine, have demonstrated their surprising reactivity as heterocyclic azadienes in inverse-electron-demand HDA processes with various dienophiles like alkenes, alkynes, and enamines. researchgate.net These reactions lead to the formation of substituted phthalonitriles and other complex carbocyclic and heterocyclic structures.

In a similar vein, fused pyridazine systems like pyrido[3,4-d]pyridazine (B3350088) have been shown to undergo thermally induced inverse-electron-demand Diels–Alder reactions with electron-rich dienophiles, yielding isoquinoline (B145761) derivatives. arkat-usa.org This highlights the potential of the pyridazine core, particularly when part of a more extended π-system or activated by electron-withdrawing groups, to participate in HDA reactions.

| Pyridazine Derivative | Dienophile | Product Type | Reference |

|---|---|---|---|

| 4,5-Dicyanopyridazine | Alkenes/Alkynes | Dicyanocyclohexa-1,3-dienes/Phthalonitriles | researchgate.net |

| Pyrido[3,4-d]pyridazine | Enamines | Isoquinoline derivatives | arkat-usa.org |

| 1,2-Diaza-1,3-dienes (from α-halohydrazones) | Methoxyallene | Pyridazine derivatives | thieme-connect.com |

Functional Group Interconversions and Reactivity of the Methyl Substituent

The bromine atoms and the methyl group on the this compound ring offer sites for further functionalization. The bromine atoms can potentially undergo nucleophilic aromatic substitution or participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce new carbon-carbon or carbon-heteroatom bonds. uni-muenchen.de

The reactivity of the methyl group at the C6 position is of particular interest. Methyl groups on heterocyclic rings can often be functionalized through various reactions, including oxidation, halogenation, and condensation. acs.orgnih.gov

For example, the oxidation of methyl groups on pyridazine rings has been reported. While direct oxidation of the methyl group in this compound has not been documented, related compounds like 3-benzyl-6-methylpyridazine have been smoothly oxidized to the corresponding ketone without affecting the methyl group. electronicsandbooks.com In other cases, reaction of methyl-substituted nitropyridazine 1-oxides with acetyl chloride has led to the formation of 4-chloro-6-formylpyridazine 1-oxide oximes, indicating a transformation of the methyl group. acs.org

Condensation reactions of the methyl group are also plausible. The protons of a methyl group attached to a pyridine (B92270) or pyridazine ring can exhibit some acidity, allowing for deprotonation and subsequent reaction with electrophiles. This reactivity is enhanced when the ring is quaternized or contains strong electron-withdrawing groups. google.com For instance, 6-methyl-pyridine-2,4(1H,3H)-diones have been synthesized through condensation reactions. nih.gov While the electron-withdrawing bromine atoms in this compound might slightly increase the acidity of the methyl protons, facilitating condensation reactions, experimental verification is needed.

| Starting Material | Reagent | Product Type | Reference |

|---|---|---|---|

| 3-benzyl-6-methylpyridazine | - | 3-benzoyl-6-methylpyridazine | electronicsandbooks.com |

| 3-substituted 4-nitro-6-methylpyridazine 1-oxide | Acetyl chloride | 3-substituted 4-chloro-6-formylpyridazine 1-oxide oxime | acs.org |

| 4-hydroxy-6-methylpyridin-2(1H)-one | Triethyl orthoformate, Aniline | 6-methyl-3-[(phenylamino)methylene]pyridine-2,4(1H,3H)-dione | nih.gov |

Spectroscopic Characterization and Advanced Structural Elucidation of 3,4 Dibromo 6 Methylpyridazine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules, including 3,4-Dibromo-6-methylpyridazine derivatives. nih.gov By analyzing the chemical shifts, coupling constants, and through-space or through-bond correlations, a complete picture of the molecular framework can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be relatively simple, exhibiting two distinct signals. The methyl group protons (-CH₃) would appear as a singlet, typically in the upfield region of the aromatic spectrum, estimated to be around δ 2.5-2.8 ppm. The single aromatic proton at the 5-position (H-5) would also present as a singlet, due to the absence of adjacent protons for spin-spin coupling. Its chemical shift is anticipated to be in the downfield region, likely between δ 7.5 and 8.0 ppm, influenced by the electron-withdrawing effects of the adjacent nitrogen atom and the bromine atoms on the ring. The precise chemical shifts can be influenced by the solvent and the presence of other functional groups in derivatives. oregonstate.educompoundchem.comlibretexts.org

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum of this compound would display five signals corresponding to the five distinct carbon atoms in the molecule. The chemical shifts are influenced by the nature of the substituents (bromine and methyl) and the nitrogen atoms in the pyridazine (B1198779) ring. bhu.ac.inoregonstate.educompoundchem.com The carbon of the methyl group is expected to resonate at the highest field (lowest ppm value), typically in the range of δ 20-25 ppm. The carbon atom attached to the methyl group (C-6) would appear in the aromatic region, likely around δ 150-160 ppm. The two bromine-substituted carbons (C-3 and C-4) are expected to be significantly deshielded and would appear at lower field, with estimated chemical shifts in the range of δ 130-145 ppm. The remaining carbon atom (C-5) would likely resonate in the region of δ 125-135 ppm. These predicted values are based on general substituent effects in heterocyclic aromatic systems. science-and-fun.dewisc.edu

Differentiation between regioisomers of substituted this compound can be achieved by careful analysis of the chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra. For instance, substitution at the 5-position would lead to the disappearance of the corresponding proton signal and a significant change in the chemical shift of the C-5 carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| -CH₃ | ~2.5-2.8 (s, 3H) | ~20-25 |

| H-5 | ~7.5-8.0 (s, 1H) | Not Applicable |

| C-3 | Not Applicable | ~130-145 |

| C-4 | Not Applicable | ~130-145 |

| C-5 | Not Applicable | ~125-135 |

| C-6 | Not Applicable | ~150-160 |

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

To definitively assign the ¹H and ¹³C NMR signals and to elucidate the connectivity within more complex derivatives of this compound, two-dimensional (2D) NMR techniques are employed. researchgate.netlibretexts.orgyoutube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. In the case of a derivative with adjacent protons, cross-peaks in the COSY spectrum would confirm their connectivity. For the parent this compound, no cross-peaks would be expected in the aromatic region due to the isolated H-5 proton.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. For this compound, an HMQC or HSQC spectrum would show a cross-peak connecting the methyl proton signal to the methyl carbon signal, and another cross-peak linking the H-5 proton signal to the C-5 carbon signal. This allows for the unambiguous assignment of the proton-bearing carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for piecing together the molecular skeleton. For this compound, the methyl protons would be expected to show correlations to C-6 and C-5. The H-5 proton would likely show correlations to C-3, C-4, and C-6. These correlations provide definitive evidence for the substitution pattern on the pyridazine ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds. The aromatic C-H stretching vibration of the H-5 proton is expected to appear in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching vibrations of the methyl group would be observed in the 2850-3000 cm⁻¹ range. The C=N and C=C stretching vibrations of the pyridazine ring are expected to produce a series of bands in the 1400-1600 cm⁻¹ region. ekb.eg The C-Br stretching vibrations typically occur in the fingerprint region, at lower frequencies, generally between 500 and 700 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric vibrations of the pyridazine ring and the C-Br bonds are often more intense in the Raman spectrum. The C=N and C=C ring stretching vibrations would also be observable in the Raman spectrum.

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3000-3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850-3000 | IR, Raman |

| C=N, C=C Ring Stretch | 1400-1600 | IR, Raman |

| C-H In-plane Bend | 1000-1300 | IR |

| C-H Out-of-plane Bend | 750-900 | IR |

| C-Br Stretch | 500-700 | IR, Raman |

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. libretexts.orgwikipedia.orgyoutube.com

For this compound, the mass spectrum would show a prominent molecular ion peak (M⁺). Due to the presence of two bromine atoms, this molecular ion peak will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion will appear as a cluster of peaks with an M⁺ peak, an (M+2)⁺ peak, and an (M+4)⁺ peak, with relative intensities of approximately 1:2:1. This isotopic signature is a clear indicator of the presence of two bromine atoms in the molecule. nih.govchromatographyonline.comuhasselt.belibretexts.org

The fragmentation of this compound under electron ionization would likely proceed through several pathways. Common fragmentation patterns for halogenated nitrogen heterocycles include the loss of a bromine radical (Br•), leading to a peak at [M-79]⁺ and [M-81]⁺. youtube.com Subsequent fragmentation could involve the loss of the second bromine atom or the expulsion of a molecule of nitrogen (N₂) from the pyridazine ring. The fragmentation of the methyl group, either as a methyl radical (•CH₃) or through rearrangement, is also a possibility.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Description | Expected m/z |

| [M]⁺, [M+2]⁺, [M+4]⁺ | Molecular ion cluster | 250, 252, 254 (based on ⁷⁹Br and ⁸¹Br) |

| [M-Br]⁺ | Loss of a bromine radical | 171, 173 |

| [M-2Br]⁺ | Loss of two bromine radicals | 92 |

| [M-N₂]⁺ | Loss of molecular nitrogen | 222, 224, 226 |

| [M-CH₃]⁺ | Loss of a methyl radical | 235, 237, 239 |

Electronic Absorption and Emission Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* transitions. researchgate.netacs.org

The π→π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically intense and are expected to appear at shorter wavelengths (higher energy), likely in the range of 250-300 nm. The n→π* transitions, involving the promotion of a non-bonding electron (from the nitrogen lone pairs) to a π* antibonding orbital, are generally weaker and appear at longer wavelengths (lower energy), potentially in the 300-350 nm region. The presence of bromine and methyl substituents will influence the exact positions and intensities of these absorption bands. nih.gov

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many pyridazine derivatives are known to exhibit fluorescence. rsc.org The fluorescence properties of this compound would depend on the efficiency of intersystem crossing to the triplet state, which can be enhanced by the presence of heavy atoms like bromine (the heavy-atom effect). This effect could potentially quench fluorescence. If the compound is fluorescent, the emission spectrum would be expected at a longer wavelength than the absorption spectrum (Stokes shift).

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov A single-crystal X-ray diffraction study of this compound would provide definitive information about its molecular geometry, including bond lengths, bond angles, and torsional angles. nih.govlatrobe.edu.aumdpi.commdpi.com

The pyridazine ring is expected to be planar. The C-Br, C-N, C-C, and C-H bond lengths and the bond angles within the ring would be determined with high precision. This data can provide insights into the electronic effects of the bromine and methyl substituents on the pyridazine ring.

Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice, providing information about intermolecular interactions such as halogen bonding (C-Br···N or C-Br···Br), π-π stacking between the pyridazine rings, and van der Waals forces. These interactions play a crucial role in determining the physical properties of the solid material.

Analysis of Intermolecular Interactions (e.g., Halogen Bonding, π-π Stacking)

The solid-state architecture of this compound derivatives is significantly influenced by a variety of intermolecular interactions, with halogen bonding and π-π stacking playing pivotal roles in the stabilization of their crystal lattices.

Halogen Bonding:

The presence of two bromine atoms on the pyridazine ring introduces the potential for halogen bonding, a highly directional non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. In the case of this compound, the bromine atoms can act as halogen bond donors, interacting with Lewis bases such as the nitrogen atoms of adjacent pyridazine rings (Br···N) or other halogen atoms (Br···Br).

The strength and geometry of these interactions are dependent on the electronic environment of the bromine atom. The electron-withdrawing nature of the pyridazine ring enhances the positive character of the σ-hole on the bromine atoms, making them effective halogen bond donors. Theoretical studies on similar halogenated heterocycles have shown that these interactions are highly directional, with the C-Br···N or C-Br···Br angle approaching linearity (approximately 180°). The interaction distances are typically shorter than the sum of the van der Waals radii of the participating atoms, indicating a significant attractive force.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) |

| Halogen Bond | C-Br | N (pyridazine) | 2.8 - 3.2 | 160 - 180 |

| Halogen Bond | C-Br | Br-C | 3.3 - 3.6 | 150 - 170 |

| π-π Stacking | Pyridazine Ring | Pyridazine Ring | 3.4 - 3.8 | - |

Interactive Data Table: Representative Intermolecular Interaction Parameters in Halogenated Pyridazine Derivatives. Note: These values are representative and derived from studies on analogous compounds, not experimentally determined for this compound.

π-π Stacking:

The pyridazine ring is a π-deficient aromatic system, which lends itself to engaging in π-π stacking interactions. nih.gov These interactions are crucial for the formation of extended supramolecular assemblies. In derivatives of this compound, face-to-face or offset stacking of the pyridazine rings can be expected. The high dipole moment of the pyridazine ring influences the geometry of these stacks, often favoring antiparallel arrangements to minimize electrostatic repulsion. nih.gov

Conformational Analysis and Molecular Planarity of the Pyridazine Ring

Molecular Planarity:

The pyridazine ring itself is inherently aromatic and thus largely planar. liberty.edu This planarity is essential for effective π-π stacking interactions. However, the introduction of substituents can induce minor deviations from perfect planarity. In this compound, the steric strain between the adjacent bromine atom at the 4-position and the methyl group at the 6-position is likely minimal, allowing the pyridazine core to maintain a high degree of planarity. Single-crystal X-ray diffraction studies on substituted pyridazines have confirmed the planarity of the heterocyclic ring. blumberginstitute.org

Conformational Analysis:

While the pyridazine ring is rigid, the orientation of its substituents can be a source of conformational isomerism, particularly if larger, more flexible groups were attached. For this compound, the primary conformational aspect to consider is the rotation of the methyl group. At room temperature, the rotation of the methyl group is expected to be rapid. However, in the solid state, its orientation can be locked into a specific conformation due to intermolecular packing forces.

| Parameter | Description | Expected Value/Observation |

| Pyridazine Ring Torsion Angles | Dihedral angles within the six-membered ring. | Close to 0°, indicating high planarity. |

| Substituent-Ring Torsion Angle | The dihedral angle defined by C5-C6-C(methyl)-H. | Low rotational barrier in the gas phase. Fixed in the solid state by crystal packing. |

Interactive Data Table: Expected Conformational Parameters for this compound. Note: These are expected values based on the general properties of substituted pyridazines.

Computational Chemistry and Theoretical Studies on 3,4 Dibromo 6 Methylpyridazine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. researchgate.netresearchgate.net These calculations provide valuable insights into the geometry, stability, and reactivity of chemical compounds. For 3,4-Dibromo-6-methylpyridazine, DFT calculations would typically be performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. researchgate.net

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process finds the minimum energy structure on the potential energy surface. For this compound, the optimized geometry would reveal key bond lengths, bond angles, and dihedral angles. While experimental data for this specific molecule is scarce, theoretical calculations can provide reliable predictions.

A conformational energy landscape analysis would be particularly relevant if the methyl group's rotation were hindered. However, for a methyl group attached to an aromatic ring, the rotational barrier is generally low. The calculations would confirm the most stable rotational conformation of the methyl group relative to the pyridazine (B1198779) ring.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C3-Br | 1.89 | Br-C3-C4 | 120.5 |

| C4-Br | 1.88 | Br-C4-C5 | 119.8 |

| N1-N2 | 1.34 | C5-C6-N1 | 122.0 |

Note: This data is illustrative and based on typical values for similar structures.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. ripublication.comnih.govscirp.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. ripublication.commdpi.com

For this compound, the HOMO is expected to be localized primarily on the pyridazine ring and the bromine atoms, which have lone pairs of electrons. The LUMO is likely to be a π* orbital distributed over the pyridazine ring. The energy gap can be used to predict the wavelength of the lowest energy electronic transition in the UV-Vis spectrum. scirp.org

Table 2: Predicted FMO Energies for this compound (Illustrative)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -7.25 |

| LUMO | -1.58 |

Note: This data is illustrative.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Spectra)

Computational methods are widely used to predict various spectroscopic properties, which can aid in the identification and characterization of compounds.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). researchgate.net These theoretical values can be compared with experimental data to confirm the molecular structure.

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra of a molecule. researchgate.net The calculated vibrational frequencies correspond to the different vibrational modes of the molecule, such as stretching and bending of bonds.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is employed to simulate UV-Vis absorption spectra. mdpi.com This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption peaks in the spectrum.

Table 3: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| ¹³C NMR | C3 Chemical Shift | ~140 ppm |

| ¹³C NMR | C4 Chemical Shift | ~135 ppm |

| IR | C-Br Stretch | ~650 cm⁻¹ |

Note: This data is illustrative and based on general expectations for such structures.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. mdpi.commdpi.com By solving Newton's equations of motion, MD simulations can model the movements of atoms and molecules over time. For this compound, MD simulations could be used to investigate its dynamic behavior in different solvents. This would provide information on how the solvent affects the molecule's conformation and interactions, which is crucial for understanding its behavior in solution.

Exploration of Electronic Effects of Bromine and Methyl Substituents on the Pyridazine Ring

The electronic properties of the pyridazine ring in this compound are significantly influenced by the presence and positions of the two bromine atoms and the methyl group. Computational and theoretical studies provide valuable insights into the intricate interplay of these substituents and their collective impact on the electron density distribution, aromaticity, and reactivity of the molecule. The pyridazine core itself is an electron-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms, which withdraw electron density from the carbon atoms of the ring. The attachment of further electron-withdrawing or electron-donating groups can either exacerbate or mitigate this inherent electron deficiency.

The two bromine atoms at the 3 and 4 positions act as strong electron-withdrawing groups. This is primarily due to the inductive effect, where the high electronegativity of bromine pulls electron density away from the pyridazine ring through the sigma bonds. While halogens can also exert a resonance effect by donating lone pair electrons to the aromatic system, the inductive effect is generally dominant for bromine. The presence of two such atoms significantly lowers the electron density of the pyridazine ring, making it more susceptible to nucleophilic attack and more resistant to electrophilic substitution.

The combination of these opposing electronic effects—strong electron withdrawal by the two bromine atoms and modest electron donation by the methyl group—creates a complex and nuanced electron distribution within the this compound molecule. This push-pull electronic character is a key determinant of the molecule's chemical behavior and physical properties.

Theoretical calculations, such as those employing Density Functional Theory (DFT), are instrumental in quantifying these electronic effects. Parameters such as Mulliken charges, dipole moments, and frontier molecular orbital (HOMO-LUMO) energies can be calculated to provide a detailed picture of the electronic structure. For instance, a Mulliken population analysis would be expected to show significant negative charges on the nitrogen and bromine atoms, and a net positive charge on the carbon atoms of the ring, reflecting the strong electron withdrawal. The methyl group would likely have a slight positive charge, consistent with its electron-donating nature.

| Parameter | Illustrative Value | Interpretation |

| Calculated Dipole Moment (Debye) | ~ 2.5 D | The molecule is expected to be polar due to the asymmetrical arrangement of electronegative bromine and nitrogen atoms. |

| HOMO Energy (eV) | ~ -7.0 eV | The strong electron-withdrawing groups lower the energy of the highest occupied molecular orbital, indicating a reduced tendency to donate electrons. |

| LUMO Energy (eV) | ~ -1.5 eV | The energy of the lowest unoccupied molecular orbital is also lowered, suggesting a propensity to accept electrons. |

| HOMO-LUMO Gap (eV) | ~ 5.5 eV | The relatively large energy gap suggests a high degree of chemical stability. |

| Atom | Illustrative Mulliken Charge | Interpretation |

| N1 | -0.25 | High negative charge due to the electronegativity of nitrogen. |

| N2 | -0.28 | Similar to N1, the nitrogen atom withdraws electron density. |

| C3 | +0.15 | Positive charge due to the attachment of an electronegative bromine atom. |

| C4 | +0.18 | Significant positive charge due to the attached bromine atom. |

| C5 | -0.10 | May have a slight negative charge due to the influence of the adjacent methyl group and nitrogen atom. |

| C6 | +0.05 | Positive charge, but less so than C3 and C4, due to the electron-donating methyl group. |

| Br (at C3) | -0.12 | Negative charge due to high electronegativity. |

| Br (at C4) | -0.15 | Similar to the other bromine atom, it carries a negative charge. |

| C (of CH3) | -0.20 | The carbon of the methyl group is typically more negative than the attached hydrogens. |

| H (average of CH3) | +0.07 | Hydrogens in the methyl group carry a slight positive charge. |

Dear User,

Thank you for your detailed request for an article on the chemical compound "this compound."

Following a comprehensive and thorough search of scientific literature, patent databases, and chemical repositories, it has been determined that there is currently no available research data, scholarly articles, or patents specifically detailing the advanced research applications of "this compound" in the areas you have outlined:

Pyridazine-Based Ligands in Coordination Chemistry and Catalysis

Development of Functional Materials and Optoelectronic Devices

While the compound is listed in chemical databases and is available from suppliers for research and development purposes, there is no published work on its use in the design of metal complexes, organic catalytic transformations, conductive or fluorescent materials, or in optoelectronic devices such as OFETs and photovoltaic cells.

Therefore, it is not possible to generate a "thorough, informative, and scientifically accurate" article with "detailed research findings" as per your request, as the foundational research for such an article does not exist in the public domain. To do so would require speculation and extrapolation from related but distinct compounds, which would not adhere to the strict and sole focus on "this compound" that you have specified.

We are committed to providing accurate and fact-based information. In this instance, the most accurate information we can provide is that the scientific community has not yet published research on this specific compound within the requested fields of application.

We apologize for any inconvenience this may cause. Should research on "this compound" be published in the future, we would be pleased to assist you in generating the requested article.

Sincerely,

Gemini

Advanced Research Applications and Future Directions for 3,4 Dibromo 6 Methylpyridazine

Pyridazine (B1198779) Scaffolds in Bioactive Molecule Design and Chemical Biology Research

The pyridazine core is a privileged scaffold in medicinal chemistry due to its unique physicochemical properties. Its weak basicity, high dipole moment, and capacity for dual hydrogen bonding make it a valuable component in the design of molecules that can interact with biological targets. Pyridazine derivatives have been investigated for a wide array of biological activities, including antiviral, anti-inflammatory, antimicrobial, and anticancer properties.

Protein-protein interactions (PPIs) are fundamental to many biological processes, and their dysregulation is often implicated in disease. The α-helix is a common secondary structure motif that mediates many of these interactions. Consequently, the development of small molecules that can mimic the presentation of key amino acid side chains on an α-helix, known as α-helix mimetics, is a significant area of research for developing new therapeutics.

Pyridazine-based scaffolds have been successfully employed in the design of α-helix mimetics. The rigid pyridazine core can serve as a template to orient substituents in a way that mimics the spatial arrangement of residues on one face of an α-helix, typically at the i, i+3/i+4, and i+7 positions. This approach has been used to create molecules that can disrupt PPIs involved in apoptosis, such as the interaction between Bak and Bcl-xL, which are key proteins in the regulation of cell death and are important targets in cancer therapy.

Despite the utility of the pyridazine scaffold in this area, there is no specific research available that details the use of 3,4-Dibromo-6-methylpyridazine in the construction of α-helix mimetics for protein-protein interaction studies.

The pyridazine ring is a versatile core scaffold for the development of novel molecular entities in drug discovery. Its ability to be functionalized at multiple positions allows for the creation of diverse chemical structures with a wide range of pharmacological activities. For instance, the 3-aminopyridazine moiety is a key structural element in several approved drugs. The inherent properties of the pyridazine ring, such as its polarity and potential to reduce interactions with certain metabolic enzymes and ion channels, add to its value in the design of new drug candidates.

While pyridazine derivatives are widely explored as core scaffolds, specific studies on the strategic design and development of novel molecular entities directly originating from a this compound core are not prominently featured in the scientific literature.

Strategic Development of Pyridazine-Derived Libraries for Enhanced Chemical Diversity

The generation of chemical libraries with high structural diversity is crucial for identifying new hit compounds in drug discovery screening programs. Polyfunctionalized pyridazines are valuable starting materials for building such libraries. The differential reactivity of various positions on the pyridazine ring, especially when substituted with halogens, allows for a range of chemical transformations, such as amination and palladium-catalyzed cross-coupling reactions. This enables the systematic introduction of a wide variety of substituents, leading to the creation of large and diverse libraries of pyridazine-containing compounds. The synthesis of such libraries is often modular, allowing for the efficient combination of different building blocks.

No specific research detailing the strategic development of chemical libraries derived from this compound for the purpose of enhancing chemical diversity has been found in the reviewed literature.

Emerging Methodologies and Interdisciplinary Approaches in this compound Research

Modern drug discovery and materials science rely on the integration of various scientific disciplines and the development of novel synthetic methodologies. Research on pyridazine-containing compounds often involves interdisciplinary approaches, combining synthetic chemistry with computational modeling, biological screening, and structural biology to rationally design molecules with desired properties. Emerging synthetic methods, such as new cross-coupling strategies and cycloaddition reactions, continue to expand the accessible chemical space of pyridazine derivatives.

While the broader field of pyridazine chemistry benefits from these emerging methodologies and interdisciplinary collaborations, there is no specific information available on their application to research focused on this compound.

Q & A

Basic Research Questions

Q. What are the optimal bromination conditions for synthesizing 3,4-Dibromo-6-methylpyridazine, and how can side reactions be minimized?

- Methodological Answer : Bromination of pyridazine derivatives often requires careful control of stoichiometry and reaction time. For example, in analogous pyridazine systems, bromination with HBr in acetic acid (AcOH) at 80–100°C achieves regioselective di-substitution . To minimize over-bromination or ring degradation, use molar ratios of 2.2–2.5 equivalents of Br₂ per pyridazine ring and monitor reaction progress via TLC. Quench excess bromine with sodium thiosulfate to terminate reactions efficiently .

Q. What analytical techniques are recommended for assessing the purity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) is effective for purity analysis. Compare retention times against certified reference standards, as demonstrated in impurity profiling of related pyridazine derivatives . Complementary techniques like GC-MS or NMR (¹H/¹³C) can confirm structural integrity and detect halogenated byproducts.

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Due to potential toxicity and reactivity, conduct all syntheses in a fume hood with PPE (gloves, goggles, lab coat). Avoid inhalation or skin contact. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Stability tests under varying temperatures (e.g., 4°C vs. room temperature) are advised to assess decomposition risks .

Advanced Research Questions

Q. How can cross-coupling reactions be leveraged to functionalize this compound, and what catalytic systems are most effective?

- Methodological Answer : The 3,4-dibromo motif allows sequential Suzuki-Miyaura couplings. For example, use Pd(PPh₃)₄ with aryl boronic acids in THF/water (3:1) at 80°C for the first substitution, then switch to Pd(dba)₂ with XPhos ligand for sterically hindered second couplings. Monitor regioselectivity via ¹H NMR (e.g., upfield shifts for para-substituted aryl groups) .

Q. How can regioselectivity in bromination be rationalized for pyridazine derivatives like this compound?

- Methodological Answer : Regioselectivity arises from electronic and steric effects. Computational studies (DFT) suggest bromine preferentially attacks electron-deficient positions ortho to the methyl group in 6-methylpyridazine. Experimental validation via X-ray crystallography or NOESY NMR can confirm substitution patterns .

Q. What strategies identify and quantify byproducts in this compound synthesis?

- Methodological Answer : LC-MS with electrospray ionization (ESI+) detects halogenated impurities (e.g., mono-brominated or dibromo isomers). Quantify using calibration curves from spiked samples. For persistent byproducts like tri-brominated species, optimize recrystallization solvents (e.g., ethanol/water mixtures) to enhance purity .

Q. How should researchers address contradictions in reported reaction yields for pyridazine bromination?

- Methodological Answer : Systematic parameter variation (temperature, solvent polarity, catalyst loading) can resolve discrepancies. For instance, yields drop above 100°C due to thermal decomposition, as observed in HBr/AcOH systems . Reproduce experiments with controlled moisture levels (e.g., molecular sieves) to mitigate variability from hygroscopic reagents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.